1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone

Description

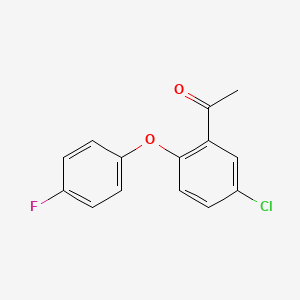

1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone is an aromatic ketone with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of 280.68 g/mol. Its structure consists of an ethanone group attached to a phenyl ring substituted with a 4-fluorophenoxy group at position 2 and a chlorine atom at position 5 (Figure 1).

Properties

IUPAC Name |

1-[5-chloro-2-(4-fluorophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-9(17)13-8-10(15)2-7-14(13)18-12-5-3-11(16)4-6-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQFJTLHBZTODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or chlorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Phenoxy Groups

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone

- Molecular Formula : C₁₄H₁₀Cl₂O₂

- Molecular Weight : 281.13 g/mol

- Substituents: 4-Chlorophenoxy (position 2), 5-Cl (position 5)

- Key Differences: Replacement of the 4-fluorophenoxy group with 4-chlorophenoxy increases molecular weight and polarizability. Chlorine’s larger atomic radius and higher electronegativity may alter lipophilicity and intermolecular interactions compared to fluorine.

- Synthesis and Applications : Used in studies exploring halogen effects on reactivity and biological activity .

1-[5-(4-Chlorophenoxy)-2-hydroxyphenyl]ethanone

- Molecular Formula : C₁₄H₁₁ClO₃

- Molecular Weight : 270.69 g/mol

- Substituents: 4-Chlorophenoxy (position 5), hydroxyl (position 2)

- Key Differences: The hydroxyl group at position 2 introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the ethanone group in the target compound, which lacks such interactions .

Compounds with Varied Substituent Patterns on the Phenyl Ring

1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

- Molecular Formula : C₁₅H₁₃ClO₄

- Molecular Weight : 300.71 g/mol

- Substituents : 5-Cl, 2,4-OH, 4-OCH₃

- The methoxy group may sterically hinder interactions compared to the fluorophenoxy group .

1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone

Derivatives with Heterocyclic Moieties

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

- Molecular Formula : C₂₀H₁₄ClFN₄OS

- Molecular Weight : 420.87 g/mol

- Substituents : Triazolylsulfanyl, 4-fluorophenyl

1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone Derivatives with Quinoline Rings

- Example: 2-(4-Fluorophenoxy)-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

- Molecular Formula: C₂₁H₁₈FNO₂S₃

- Molecular Weight : 455.56 g/mol

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Halogen Effects: Fluorine’s small size and high electronegativity in the 4-fluorophenoxy group may reduce steric hindrance and increase metabolic stability compared to bulkier chlorine analogs .

- Substituent Position : Hydroxyl groups at position 2 (as in ) improve solubility but reduce stability under acidic conditions compared to halogenated derivatives .

- Biological Activity : Triazole-containing derivatives () show enhanced antimicrobial activity, suggesting that heterocyclic moieties can augment bioactivity .

Biological Activity

1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H13ClF O

- Molecular Weight : 272.72 g/mol

- CAS Number : 1242015-31-1

The compound features a fluorophenoxy group and a chlorophenyl moiety, which contribute to its unique properties and biological activities.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine and chlorine substituents may enhance lipophilicity, potentially improving cellular uptake and efficacy against various biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural components indicate possible inhibition of bacterial growth through disruption of cellular processes or targeting specific microbial enzymes. For instance, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that derivatives containing similar structural motifs exhibit notable anticancer activity. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MCF-7 | 0.65 |

| 2 | MCF-7 | 2.41 |

These findings suggest that the compound may possess antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7). The presence of the benzyl group in the structure may enhance its efficacy due to improved lipophilicity .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Anticancer Activity Study : A study published in MDPI highlighted that oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several oxadiazole compounds, revealing significant activity against multiple bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.